(Silanetetrayltetrakis(oxycyclohexylidene))tetrakis(phenylmethanone)
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Overview
Description
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] is a complex organosilicon compound with the molecular formula C52H60O8Si . This compound is characterized by its unique structure, which includes a silicon atom bonded to four oxycyclohexylidene groups, each of which is further bonded to a phenylmethanone group .
Preparation Methods
The synthesis of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] typically involves the reaction of cyclohexanone with benzoyl chloride in the presence of a base to form 1-benzoylcyclohexanol . This intermediate is then reacted with silicon tetrachloride to form the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Chemical Reactions Analysis
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethanone groups can undergo electrophilic aromatic substitution reactions with reagents like nitrating agents or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] has several scientific research applications:
Mechanism of Action
The mechanism of action of [Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable structures. This property is exploited in various applications, such as drug delivery and catalysis.
Comparison with Similar Compounds
[Silanetetrayltetrakis(oxycyclohexylidene)]tetrakis[phenylmethanone] can be compared with other similar compounds, such as:
Tetrakis(4-ethynylphenyl)silane: This compound is used in the synthesis of microporous organic polymers and has similar applications in gas storage and separation.
Tetrakis(4-hydroxyphenyl)porphyrin: This compound is used in the development of optical sensors and has applications in detecting metal ions.
Properties
CAS No. |
94237-10-2 |
---|---|
Molecular Formula |
C52H60O8Si |
Molecular Weight |
841.1 g/mol |
IUPAC Name |
tetrakis(1-benzoylcyclohexyl) silicate |
InChI |
InChI=1S/C52H60O8Si/c53-45(41-25-9-1-10-26-41)49(33-17-5-18-34-49)57-61(58-50(35-19-6-20-36-50)46(54)42-27-11-2-12-28-42,59-51(37-21-7-22-38-51)47(55)43-29-13-3-14-30-43)60-52(39-23-8-24-40-52)48(56)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2 |
InChI Key |
BRJVGTLSPCNXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)C2=CC=CC=C2)O[Si](OC3(CCCCC3)C(=O)C4=CC=CC=C4)(OC5(CCCCC5)C(=O)C6=CC=CC=C6)OC7(CCCCC7)C(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
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